molecular formula C22H22BrF3N2OS B11524902 6-[(2Z)-4-(4-bromophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]hexan-1-ol

6-[(2Z)-4-(4-bromophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]hexan-1-ol

Cat. No.: B11524902
M. Wt: 499.4 g/mol
InChI Key: LTRPJFNWNOLHJU-UHFFFAOYSA-N
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Description

6-[(2Z)-4-(4-BROMOPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL is a complex organic compound that features a thiazole ring, a bromophenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2Z)-4-(4-BROMOPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL typically involves multiple steps, including the formation of the thiazole ring and the introduction of the bromophenyl and trifluoromethylphenyl groups. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with a halogenated thiazole derivative in the presence of a palladium catalyst.

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a similar coupling reaction using a trifluoromethylphenylboronic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

6-[(2Z)-4-(4-BROMOPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

6-[(2Z)-4-(4-BROMOPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural properties of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors or liquid crystals.

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 6-[(2Z)-4-(4-BROMOPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromophenyl and trifluoromethylphenyl groups can enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2Z)-4-(4-CHLOROPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL
  • 6-[(2Z)-4-(4-FLUOROPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL

Uniqueness

The presence of the bromophenyl group in 6-[(2Z)-4-(4-BROMOPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL distinguishes it from similar compounds with different halogen substituents. This can influence its reactivity, binding affinity, and overall biological activity, making it a unique candidate for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C22H22BrF3N2OS

Molecular Weight

499.4 g/mol

IUPAC Name

6-[4-(4-bromophenyl)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazol-3-yl]hexan-1-ol

InChI

InChI=1S/C22H22BrF3N2OS/c23-18-10-8-16(9-11-18)20-15-30-21(28(20)12-3-1-2-4-13-29)27-19-7-5-6-17(14-19)22(24,25)26/h5-11,14-15,29H,1-4,12-13H2

InChI Key

LTRPJFNWNOLHJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Br)CCCCCCO)C(F)(F)F

Origin of Product

United States

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